N-[(2S,4R,6S)-2-benzyl-6-[4-(1,2,4-triazol-1-yl)phenyl]oxan-4-yl]acetamide
Overview
Description
N-[(2S,4R,6S)-2-benzyl-6-[4-(1,2,4-triazol-1-yl)phenyl]oxan-4-yl]acetamide is a synthetic organic compound that belongs to the class of oxane derivatives This compound is characterized by its complex structure, which includes a benzyl group, a triazole ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,4R,6S)-2-benzyl-6-[4-(1,2,4-triazol-1-yl)phenyl]oxan-4-yl]acetamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides and a suitable nucleophile.
Attachment of the Triazole Ring: The triazole ring is often introduced through a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Acetylation: The final step involves the acetylation of the oxane derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the triazole ring or the oxane ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions, including acidic, basic, or neutral environments.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydro derivatives of the triazole or oxane rings.
Substitution: Various substituted benzyl or triazole derivatives.
Scientific Research Applications
N-[(2S,4R,6S)-2-benzyl-6-[4-(1,2,4-triazol-1-yl)phenyl]oxan-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2S,4R,6S)-2-benzyl-6-[4-(1,2,4-triazol-1-yl)phenyl]oxan-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to coordinate with metal ions, potentially inhibiting metalloenzymes. The benzyl group may interact with hydrophobic pockets in proteins, while the oxane ring can influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S,4R,6S)-2-benzyl-6-[4-(1,2,4-triazol-1-yl)phenyl]oxan-4-yl]methanamide
- **N-[(2S,4R,6S)-2-benzyl-6-[4-(1,2,4-triazol-1-yl)phenyl]oxan-4-yl]propionamide
Uniqueness
N-[(2S,4R,6S)-2-benzyl-6-[4-(1,2,4-triazol-1-yl)phenyl]oxan-4-yl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the triazole ring, in particular, distinguishes it from other oxane derivatives, providing enhanced stability and potential for diverse interactions with biological targets.
Properties
IUPAC Name |
N-[(2S,4R,6S)-2-benzyl-6-[4-(1,2,4-triazol-1-yl)phenyl]oxan-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16(27)25-19-12-21(11-17-5-3-2-4-6-17)28-22(13-19)18-7-9-20(10-8-18)26-15-23-14-24-26/h2-10,14-15,19,21-22H,11-13H2,1H3,(H,25,27)/t19-,21+,22+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZHSFSPPHQTDN-HJNYFJLDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(OC(C1)C2=CC=C(C=C2)N3C=NC=N3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](O[C@@H](C1)C2=CC=C(C=C2)N3C=NC=N3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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